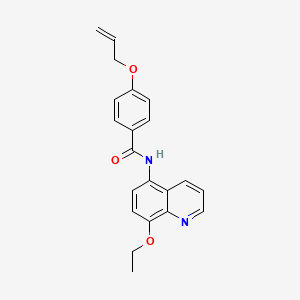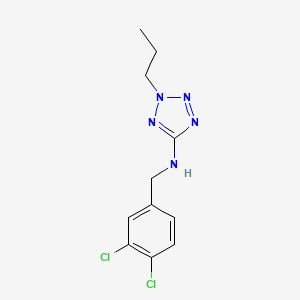![molecular formula C22H27N3O3 B11308681 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11308681.png)
3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a furan ring, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using 5-methylfuran and an acyl chloride.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with an appropriate electrophile.
Final Coupling: The final step involves coupling the benzofuran core with the furan-piperazine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperazine rings.
Reduction: Reduction reactions can occur at the carbonyl group of the benzofuran core.
Substitution: Nucleophilic substitution reactions can take place at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of furanones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Substitution reactions can produce various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-methylfuran: A simpler furan derivative with similar reactivity.
4-methylpiperazine: Shares the piperazine moiety but lacks the benzofuran and furan rings.
Benzofuran: The core structure without the additional functional groups.
Uniqueness
3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, a furan ring, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propiedades
Fórmula molecular |
C22H27N3O3 |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H27N3O3/c1-15-8-9-20(27-15)18(25-12-10-24(3)11-13-25)14-23-22(26)21-16(2)17-6-4-5-7-19(17)28-21/h4-9,18H,10-14H2,1-3H3,(H,23,26) |
Clave InChI |
IWMSDSUZUNJJHF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(CNC(=O)C2=C(C3=CC=CC=C3O2)C)N4CCN(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Morpholin-4-yl)propyl]-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308610.png)

![N-(3-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11308624.png)
![2-[3-(Dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308627.png)
![N-(3-chlorophenyl)-2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11308628.png)
![N-(3-chlorophenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11308639.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11308641.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11308646.png)
![1-(4-Tert-butylphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308661.png)
![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-7-methyl-1-benzoxepine-4-carboxamide](/img/structure/B11308668.png)
![2-{4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11308672.png)
![4-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11308676.png)
![7-(4-Benzylpiperazin-1-yl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11308688.png)
